5-Methyl-2-(2-phenoxyethyl)-4-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenoxyethyl, and phenyl groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Ring: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Substitution Reactions: Subsequent substitution reactions introduce the methyl, phenoxyethyl, and phenyl groups onto the pyrazolone ring. These reactions often require specific catalysts and controlled reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed. Continuous flow processes are often preferred for large-scale production due to their efficiency and consistency.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rates and yields. Common catalysts include transition metal complexes, while solvents such as ethanol or dimethyl sulfoxide may be used to dissolve the reactants and facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biological Research: It is used in biological assays to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl and phenoxyethyl substitutions.
3-Methyl-4-phenyl-1H-pyrazol-5(4H)-one: Lacks the phenoxyethyl substitution.
1-(2-Phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl substitution.
Uniqueness
3-Methyl-1-(2-phenoxyethyl)-4-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
55294-60-5 |
---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-methyl-2-(2-phenoxyethyl)-4-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N2O2/c1-14-17(15-8-4-2-5-9-15)18(21)20(19-14)12-13-22-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
InChI Key |
DBEPZRYQXOOMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C2=CC=CC=C2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.